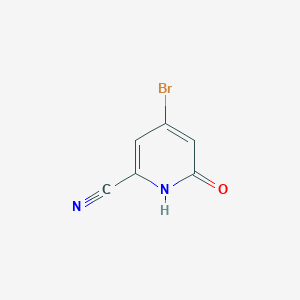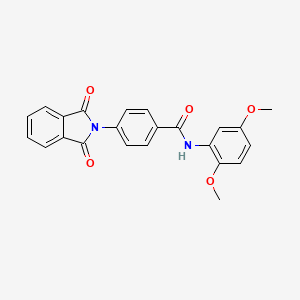
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone suggests a green chemistry approach that could be relevant .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic and computational methods. For example, the crystal structure analysis, spectral IR, NMR UV-Vis investigations, and DFT calculations performed on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provide a comprehensive understanding of the molecular structure, which could be applied to the compound of interest .
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can be complex and diverse. The colorimetric sensing of fluoride anions by N-(cyano(naphthalen-1-yl)methyl)benzamides, which involves a deprotonation-enhanced intramolecular charge transfer mechanism, is an example of a specific chemical reaction that benzamide derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be predicted and analyzed using computational methods. The DFT calculations, including the analysis of frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties, provide insights into the electronic properties and reactivity of these compounds . These methods could be used to predict the properties of "N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide".
Aplicaciones Científicas De Investigación
Antineoplastic Metabolism
The novel antineoplastic JS-38, structurally similar to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, has shown unique metabolic pathways in rats, including acetylation and glucuronation. These metabolic processes contribute to the drug's pharmacological property of stimulating bone marrow cell formation (Zhang et al., 2011).
Synthetic Methodologies
Several synthetic methodologies involving compounds related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been developed. These methods are crucial for the preparation of various pharmaceutically relevant compounds, demonstrating the chemical versatility of this compound class (Kobayashi et al., 2010).
Crystallography and Conformational Analysis
Studies have been conducted to understand the crystal structure and conformational aspects of benzamide derivatives, which are structurally related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. These studies provide insights into the molecular geometry and potential biological interactions of these compounds (Browne et al., 1981).
Synthesis of Analogues for Drug Development
The synthesis and characterization of various analogues of N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been explored. These efforts contribute to the development of new pharmacologically active compounds with potential therapeutic applications (Lindeman et al., 1995).
Photoelectron Spectroscopy and Luminescent Properties
Compounds related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been studied for their photoelectron spectroscopy and luminescent properties. These properties are significant for the development of new materials with potential applications in imaging and diagnostics (Srivastava et al., 2017).
Potential in Treating Tuberculosis
Some derivatives of benzamides, structurally related to N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, have shown promise in treating tuberculosis. This highlights the compound's relevance in developing new anti-tubercular therapies (Dighe et al., 2012).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions or applications for the compound.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-29-16-11-12-20(30-2)19(13-16)24-21(26)14-7-9-15(10-8-14)25-22(27)17-5-3-4-6-18(17)23(25)28/h3-13H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCSLNLGNSLRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

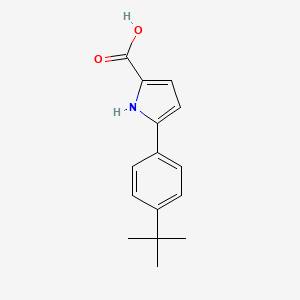
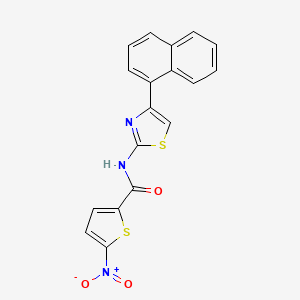
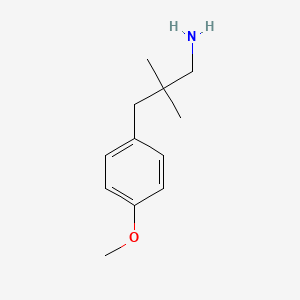
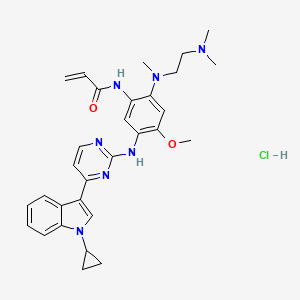
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)
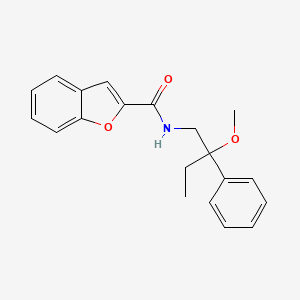
![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)
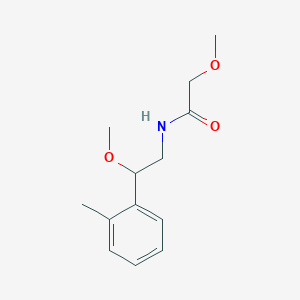
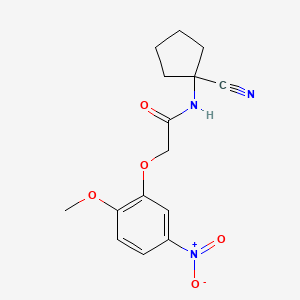
![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)
